molecular formula C24H18N2O2 B12554316 Benzamide, N,N'-1,5-naphthalenediylbis- CAS No. 153250-58-9

Benzamide, N,N'-1,5-naphthalenediylbis-

Cat. No.: B12554316
CAS No.: 153250-58-9
M. Wt: 366.4 g/mol
InChI Key: SFJUBBVCCFTYMD-UHFFFAOYSA-N
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Description

Benzamide, N,N’-1,5-naphthalenediylbis- is a chemical compound with the molecular formula C24H18N2O2. It is a derivative of benzamide, where the benzamide groups are connected through a 1,5-naphthalenediyl linker. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N’-1,5-naphthalenediylbis- typically involves the reaction of 1,5-diaminonaphthalene with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . The general reaction scheme is as follows:

1,5-diaminonaphthalene+2benzoyl chlorideBenzamide, N,N’-1,5-naphthalenediylbis-+2HCl\text{1,5-diaminonaphthalene} + 2 \text{benzoyl chloride} \rightarrow \text{Benzamide, N,N'-1,5-naphthalenediylbis-} + 2 \text{HCl} 1,5-diaminonaphthalene+2benzoyl chloride→Benzamide, N,N’-1,5-naphthalenediylbis-+2HCl

Industrial Production Methods

In an industrial setting, the production of Benzamide, N,N’-1,5-naphthalenediylbis- can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-1,5-naphthalenediylbis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthylamines .

Scientific Research Applications

Benzamide, N,N’-1,5-naphthalenediylbis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,5-naphthalenediylbis- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N,N’-1,5-naphthalenediylbis- is unique due to its specific structure, which combines the properties of benzamide and naphthalene. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

153250-58-9

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-(5-benzamidonaphthalen-1-yl)benzamide

InChI

InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)25-21-15-7-14-20-19(21)13-8-16-22(20)26-24(28)18-11-5-2-6-12-18/h1-16H,(H,25,27)(H,26,28)

InChI Key

SFJUBBVCCFTYMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

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